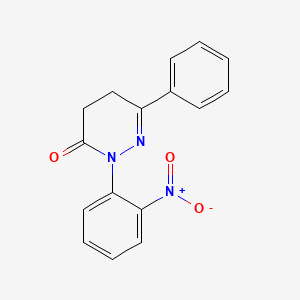
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione is a synthetic organic compound that belongs to the thiazolidine class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-methylbenzenesulfonyl chloride with trichloromethylthioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or trichloromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The sulfonyl and thiazolidine groups may play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Trichloromethylthioamide: Another precursor used in the synthesis.
Thiazolidine-2-thione: A related compound with similar structural features.
Uniqueness
3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione is unique due to the presence of both the sulfonyl and trichloromethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
112252-26-3 |
|---|---|
Formule moléculaire |
C11H10Cl3NO2S3 |
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonyl-4-(trichloromethyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C11H10Cl3NO2S3/c1-7-2-4-8(5-3-7)20(16,17)15-9(11(12,13)14)6-19-10(15)18/h2-5,9H,6H2,1H3 |
Clé InChI |
ZCZIKBLENJFBGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CSC2=S)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
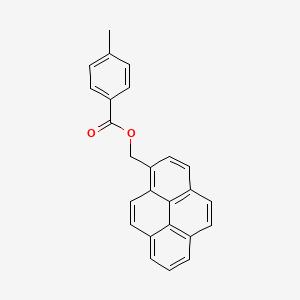
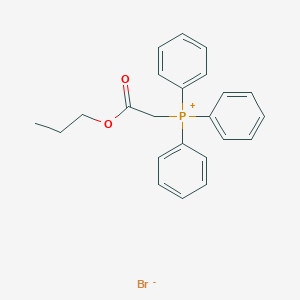
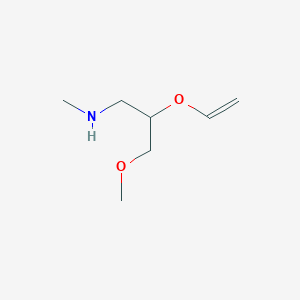
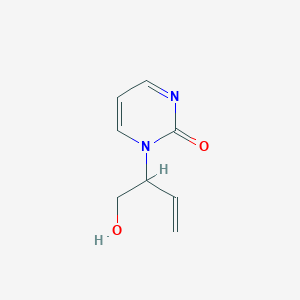

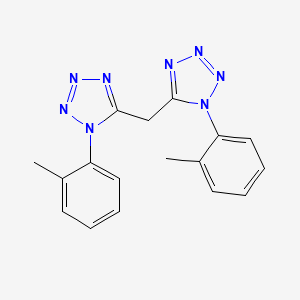
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

methanone](/img/structure/B14318293.png)
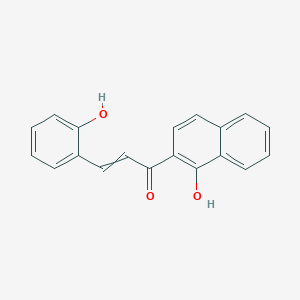
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

